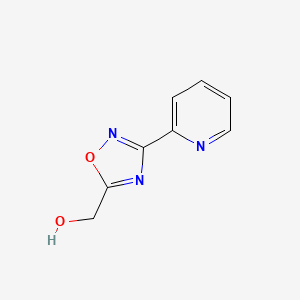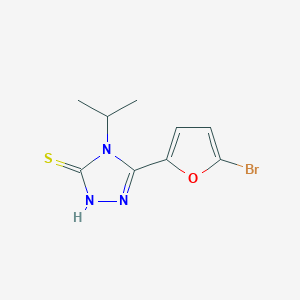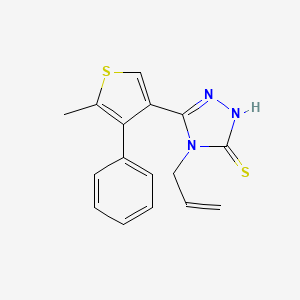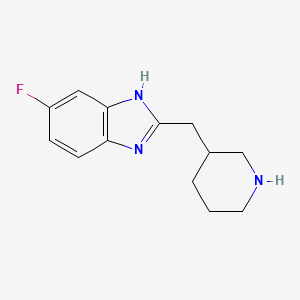
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol
Übersicht
Beschreibung
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol is a chemical compound with the molecular formula C8H7N3O2. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Wirkmechanismus
Target of Action
The primary targets of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol are currently unknown. The compound belongs to the 1,2,4-oxadiazole class of compounds, which have been found to exhibit a wide range of biological activities . .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the diverse biological activities of 1,2,4-oxadiazole derivatives, it is likely that multiple pathways could be affected
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Biochemische Analyse
Biochemical Properties
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially affecting processes like DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis (programmed cell death). By modulating these pathways, the compound can induce or inhibit apoptosis, depending on the context. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its function. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors. These interactions can lead to changes in the expression of specific genes, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by liver enzymes, leading to the production of metabolites that can influence cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of this compound can determine its specific effects on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol typically involves the reaction of pyridine derivatives with amidoximes. One efficient method is the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the pyridine ring or the oxadiazole moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole
- 4-[5-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
Uniqueness
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol is unique due to its specific structure, which combines the pyridine and oxadiazole moieties
Eigenschaften
IUPAC Name |
(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-3-1-2-4-9-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXOWYYRLFDMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649254 | |
| Record name | [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187970-01-0 | |
| Record name | [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)
![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)

![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)
![2-[(2-Bromophenyl)amino]propanohydrazide](/img/structure/B1344431.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)
